Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Description
Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[2.1.1]hexane core modified with a tert-butyl carbamate group, an amino substituent at position 4, and a methoxymethyl group at position 1. This structure combines hydrogen-bonding capability (via the amino group) with moderate lipophilicity (due to the methoxymethyl and tert-butyl groups), making it a candidate for medicinal chemistry applications, particularly in drug discovery .
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-11(13)5-12(14,6-11)8-16-4/h5-8,13H2,1-4H3 |
InChI Key |
LVMJGAYJCOONOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)COC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps. One common method includes the protection of amino groups, followed by cyclization reactions to form the bicyclic structure. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Key Differences
The compound is compared below with analogs differing in substituents or stereochemistry.
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Insights
- Amino vs. However, the hydroxyl analog (C10H17NO3) exhibits higher aqueous solubility .
- Methoxymethyl vs. Fluoromethyl: The methoxymethyl group contributes to moderate lipophilicity, whereas the fluoromethyl derivative (C11H18FNO2) introduces electronegativity, which can improve metabolic stability and bioavailability .
- Acetyl vs.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from bicyclic precursors. Critical parameters include:
- Protecting group strategy : Use of tert-butyloxycarbonyl (Boc) groups to stabilize the amino moiety during synthesis .
- Reagents and catalysts : For methoxymethyl introduction, alkylation with methoxymethyl chloride under basic conditions (e.g., NaH or K₂CO₃) is common .
- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions like epimerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane is preferred for Boc-deprotection with TFA .
| Key Optimization Parameters | Typical Conditions |
|---|---|
| Protecting group stability | Boc for amines, TFA for deprotection |
| Reaction temperature | 0–25°C |
| Catalyst | Pd/C for hydrogenation, LiAlH₄ for reductions |
Q. Which analytical techniques are most effective for structural characterization of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the bicyclo[2.1.1]hexane framework and substituent positions. The methoxymethyl group shows distinct δ 3.3–3.5 ppm (OCH₃) and δ 4.0–4.2 ppm (CH₂) signals .
- X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the azabicyclic core .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₃H₂₃N₂O₃: calc. 269.17 g/mol) .
Q. What are the common chemical reactions and functional group transformations for this compound?
The amino and methoxymethyl groups enable diverse reactivity:
- Amino group : Acylation with anhydrides (e.g., acetic anhydride) or alkylation with electrophiles .
- Methoxymethyl : Acid-catalyzed hydrolysis to hydroxymethyl derivatives .
- Boc deprotection : Achieved with TFA or HCl in dioxane to generate free amines for further coupling .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermal analysis : TGA/DSC to determine decomposition temperatures (typically >150°C for Boc-protected derivatives) .
- pH-dependent stability : Hydrolysis of the methoxymethyl group occurs in strong acids (pH < 2) or bases (pH > 10) .
- Light sensitivity : UV-Vis spectroscopy to monitor degradation under prolonged light exposure .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : Serves as a constrained scaffold for targeting enzymes (e.g., proteases) or G-protein-coupled receptors (GPCRs) .
- Organic synthesis : Building block for synthesizing fused heterocycles via ring-opening or cross-coupling reactions .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be experimentally elucidated?
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
- Trapping intermediates : Use low-temperature NMR or ESI-MS to detect transient species (e.g., carbocations in methoxymethyl hydrolysis) .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles for rearrangements .
Q. How should contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening signals .
- Crystallographic refinement : SHELXL software optimizes X-ray models to reconcile bond-length mismatches .
- Cross-validation : Compare IR and Raman spectra to confirm functional group assignments .
Q. What computational strategies model the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predict binding poses to receptors using the azabicyclic core as a rigid scaffold .
- MD simulations (AMBER) : Assess stability of ligand-target complexes over 100-ns trajectories .
- Free-energy calculations (MM/PBSA) : Quantify binding affinities for structure-activity relationship (SAR) studies .
Q. How can enantioselective synthesis of this compound be optimized?
Q. What strategies address discrepancies in biological activity data across studies?
- Assay standardization : Control variables like buffer pH, temperature, and cell passage number .
- Metabolic stability screening : Liver microsome assays identify degradation products that may skew results .
- Orthogonal validation : Confirm activity via both enzymatic (e.g., fluorescence assays) and cellular (e.g., Western blot) methods .
Data Contradiction Analysis Example
Issue : Conflicting IC₅₀ values reported for kinase inhibition.
Resolution Workflow :
Verify compound purity : HPLC-MS to confirm >95% purity .
Replicate assay conditions : Match ATP concentrations and incubation times .
Cross-test with analogs : Compare activity of derivatives to identify structure-sensitive trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
